[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone
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Overview
Description
[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. A common synthetic route includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the chlorophenyl and methyl groups. The pyrimidine ring is then synthesized separately and coupled with the thiazole derivative using piperazine as a linker. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Properties
Molecular Formula |
C19H18ClN5OS |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H18ClN5OS/c1-13-16(27-17(23-13)14-5-2-3-6-15(14)20)18(26)24-9-11-25(12-10-24)19-21-7-4-8-22-19/h2-8H,9-12H2,1H3 |
InChI Key |
QJLYAZJQZDCXQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
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